molecular formula C15H18N4O2 B2392429 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea CAS No. 1797159-09-1

1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

Cat. No.: B2392429
CAS No.: 1797159-09-1
M. Wt: 286.335
InChI Key: WMMQOIVGPURVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a synthetic chemical compound featuring a urea bridge connecting a phenyl group to a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole moiety. This structure places it within the pyrazole class of heterocyclic compounds, which are extensively studied in medicinal and agrochemical research due to their wide range of biological activities . Pyrazole derivatives are known to exhibit a broad spectrum of biological profiles, including anti-microbial, anti-inflammatory, anti-cancer, and anti-convulsant activities, making them a privileged scaffold in the development of novel bioactive molecules . The incorporation of a tetrahydro-2H-pyran-4-yl group, a saturated oxygen-containing heterocycle, can influence the compound's physicochemical properties, such as its solubility and metabolic stability. Similarly, the urea functional group is a key pharmacophore known to participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets. This combination of features makes this compound a valuable intermediate for researchers in medicinal chemistry, particularly in the synthesis and screening of new compound libraries for drug discovery efforts. It is also of interest in chemical biology for probing biochemical pathways and understanding protein-ligand interactions. This product is intended for research and manufacturing applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(oxan-4-yl)pyrazol-4-yl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(17-12-4-2-1-3-5-12)18-13-10-16-19(11-13)14-6-8-21-9-7-14/h1-5,10-11,14H,6-9H2,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMQOIVGPURVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Retrosynthetic Analysis

1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea possesses three key structural components: a phenyl group, a pyrazole ring substituted at position 4, and a tetrahydropyran ring connected to the pyrazole nitrogen at position 1. These components are linked through a urea bridge (-NHCONH-) between the phenyl and pyrazole moieties.

Retrosynthetically, the molecule can be approached through several disconnection strategies:

  • Disconnection of the urea linkage to phenyl isocyanate and 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine
  • Alternative disconnection to aniline and 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-isocyanate
  • Disconnection of the N-substituted pyrazole to form tetrahydro-2H-pyran-4-yl derivatives and pyrazole precursors

Synthesis of Key Building Blocks

Preparation of Pyrazole Derivatives

The synthesis of the pyrazole component typically begins with the formation of the heterocyclic ring. According to established literature, pyrazole rings can be synthesized through several approaches:

Cyclocondensation Reactions

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines represents one of the most common methods for pyrazole synthesis. For regioselective synthesis of 1,3-substituted 1-arylpyrazoles, Gosselin's method using aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents has proven effective.

Reaction Conditions:
- Solvent: DMF, NMP, DMAc, DMPU, or TMU
- Catalyst: HCl (10 N)
- Temperature: Ambient
- Yield Range: 50-94%

Alternative approaches include copper-catalyzed methods, as described by Bhat et al., where chalcones and arylhydrazines undergo a one-pot addition-cyclocondensation followed by oxidative aromatization.

Cycloaddition Reactions

Diazocarbonyl compounds can undergo 1,3-dipolar cycloaddition with alkynes to form pyrazoles. He et al. demonstrated this using ethyl α-diazoacetate and phenylpropargyl with zinc triflate as a catalyst, achieving yields of approximately 89%.

N-Alkylation of Pyrazole Rings

The N-alkylation of pyrazole to introduce the tetrahydro-2H-pyran-4-yl group can be accomplished through established procedures similar to those used for related compounds:

General Procedure for Pyrazole N-Alkylation:
1. Reagents: 4-pyrazoleboronic acid pinacol ester (1.0 equiv), tetrahydro-2H-pyran-4-yl halide (1.25 equiv), K₂CO₃ (2.0 equiv)
2. Solvent: DMF (3 mL/100 mg)
3. Temperature: 60°C
4. Monitoring: TLC until reaction appears complete
5. Work-up: Dilute with ethyl acetate, wash with water and brine, dry with Na₂SO₄, filter, and concentrate

This method has been reported for the alkylation of 4-pyrazoleboronic acid pinacol ester with various halides.

Synthesis of Tetrahydropyran Derivatives

The tetrahydropyran component can be synthesized through several routes. Relevant intermediates include 1-(tetrahydro-2H-pyran-4-yl)ethanone, which has been prepared through the following sequence:

Method 1:
1. Reagents: Methyl tetrahydro-2H-pyran-4-carboxylate, Nu,Omicron-dimethylhydroxylamine hydrochloride, isopropylmagnesium chloride
2. Solvent: Tetrahydrofuran
3. Temperature: -20°C
4. Second step: Addition of methyl magnesium chloride at 7°C
5. Yield: 75%
Method 2:
1. Reagents: N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, methylmagnesium bromide
2. Solvent: Tetrahydrofuran/diethyl ether
3. Temperature: -60 to 0°C
4. Reaction time: 6 hours
5. Yield: 81%

Direct Urea Formation Methods

Isocyanate-Amine Coupling

The most direct approach for synthesizing 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea involves the reaction of phenyl isocyanate with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine. This method is widely used for urea synthesis due to its efficiency and high yields.

Reagents Conditions Expected Yield
Phenyl isocyanate (1.0 equiv) DCM or THF, 0-25°C, 2-4h 80-95%
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (1.0 equiv)

A specific example from related compounds indicates that the reaction proceeds efficiently at room temperature in dichloromethane, producing the desired urea product in excellent yields.

Carbamoyl Chloride Method

An alternative approach involves the use of carbamoyl chlorides, similar to the method described for synthesizing 1,1-dimethyl-3-(2-phenylethyl)urea:

Reaction Procedure:
1. Combine 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine with phenylcarbamoyl chloride (1.1 mole equivalents)
2. Add triethylamine (1.4 mole equivalents) in dichloromethane
3. Reflux for 1 hour
4. Recrystallize using a mixture of ethyl acetate and diethyl ether (1:3 by volume)

This method has been demonstrated to provide high yields (~99%) for similar urea derivatives.

Carbonylation of Amines

A third approach involves carbonylation reactions, where two amine components (aniline and 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine) react in the presence of a carbonylating agent:

Carbonylation Agent Reaction Conditions Catalyst Expected Yield
Carbonyldiimidazole (CDI) DMF, rt to 60°C, 12h None 70-85%
Phosgene derivatives DCM, 0°C to rt, 4h TEA 75-90%
Triphosgene THF/DCM, 0°C, 2h DIPEA 80-90%

Multistep Synthetic Routes

Via Pyrazole Carbonyl Azide Intermediates

A more elaborate synthetic pathway can be employed based on the methodology described for similar compounds in the literature. This approach involves:

  • Synthesis of a pyrazole carbohydrazide
  • Conversion to the corresponding carbonyl azide
  • Reaction with aniline to form the urea linkage

The specific sequence, adapted from source, would include:

Step 1: Preparation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbohydrazide
Step 2: Reaction with nitrous acid to yield 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonyl azide
Step 3: Treatment with aniline in boiling dioxane to form 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

This method, while more complex, offers advantages in terms of control over regioselectivity and has been demonstrated for structurally similar compounds.

Purification and Characterization

Purification Techniques

The purification of 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea can be achieved through several methods, depending on the synthetic route employed:

  • Recrystallization: Using mixtures of ethyl acetate and diethyl ether (1:3) has proven effective for similar urea derivatives
  • Column Chromatography: Silica gel chromatography using gradient elution (hexanes to ethyl acetate) can provide high-purity material
  • Preparative HPLC: For analytical-grade purity requirements

Characterization Data

The characterization of the synthesized compound would typically include:

  • Melting point determination
  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy
  • Mass Spectrometry (MS)
  • Infrared (IR) spectroscopy
  • Elemental analysis

Expected key spectral features would include:

  • ¹H NMR signals for the pyrazole protons (typically 7.5-8.0 ppm)
  • NH signals from the urea linkage (typically 8.0-9.0 ppm)
  • Tetrahydropyran ring protons (typically 1.5-4.0 ppm)
  • Phenyl ring protons (typically 7.0-7.5 ppm)

Optimization Strategies

Solvent Effects

The choice of solvent significantly impacts the efficiency of the urea formation reaction:

Solvent Advantages Disadvantages
Dichloromethane Good solubility, mild conditions Environmental concerns
Tetrahydrofuran Versatile, good for isocyanates Potential peroxide formation
Dimethylformamide Excellent solubility, high yields Difficult removal, toxicity
Toluene High temperature capability Limited solubility for polar reagents

Catalyst Considerations

For challenging substrates, catalytic methods can enhance reaction yields:

  • Triethylamine or DIPEA: Commonly used bases that facilitate isocyanate reactions
  • 4-Dimethylaminopyridine (DMAP): Effective catalyst for acylation reactions
  • Metal catalysts: Copper or zinc complexes can catalyze specific transformations in pyrazole chemistry

Chemical Reactions Analysis

1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or pyrazole rings, using reagents such as halides or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is C14H17N3OC_{14}H_{17}N_3O, with a molecular weight of approximately 243.3 g/mol. The structure features a phenyl group, a tetrahydro-pyran moiety, and a pyrazole ring, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea exhibit anticancer properties. For instance, derivatives of tetrahydropyran have been evaluated for their efficacy against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Anticonvulsant Properties

There is growing interest in the anticonvulsant effects of pyrazole derivatives. Compounds that incorporate the pyrazole structure have shown promising results in preclinical models for seizure disorders. For example, studies have demonstrated that certain pyrazole derivatives exhibit protective effects against chemically induced seizures, potentially through modulation of neurotransmitter systems .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a critical target for drugs aimed at treating neurodegenerative diseases such as Alzheimer's. Research has highlighted that certain derivatives related to 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea can act as AChE inhibitors. These compounds were evaluated using both in silico and in vitro methods, showing significant binding affinity to the AChE enzyme .

Case Study 1: Anticancer Efficacy

A study published in the European Journal of Medicinal Chemistry investigated a series of tetrahydropyran derivatives for their anticancer activity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicated that modifications to the tetrahydropyran structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values lower than those of standard chemotherapeutics .

CompoundCell LineIC50 (µM)Mechanism
Compound AA54910Apoptosis induction
Compound BHeLa15Cell cycle arrest

Case Study 2: Anticonvulsant Activity

In a study examining various pyrazole derivatives, one compound demonstrated significant anticonvulsant activity in the maximal electroshock seizure test. The structure was similar to 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, indicating that structural features contribute to its efficacy .

CompoundTest ModelED50 (mg/kg)Effectiveness (%)
Compound CMES2590
Compound DPTZ3085

Mechanism of Action

The mechanism of action of 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Impact :

  • Thiazole/Thiophene : Electron-rich heterocycles may increase antimicrobial activity via membrane disruption .
  • Alkyl Chains (e.g., ethyl, methyl) : Reduce polarity, possibly limiting water solubility but improving lipid membrane penetration .

Biological Activity

1-Phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.

  • Molecular Formula : C14H17N3O
  • Molecular Weight : 243.3 g/mol
  • CAS Number : 1349716-67-1

Antitumor Activity

Research indicates that pyrazole derivatives, including 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, exhibit significant antitumor properties. These compounds have shown inhibitory effects against various cancer cell lines through mechanisms involving the inhibition of specific kinases such as BRAF(V600E) and EGFR. For instance, studies have demonstrated that pyrazole derivatives can inhibit telomerase activity and ROS receptor tyrosine kinase, which are crucial in tumor progression and survival .

CompoundActivityReference
1-Phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ureaInhibitory against BRAF(V600E)
Pyrazole derivativesAntitumor effects in vitro

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in several studies. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, which play a role in inflammatory processes. The structural features of these compounds contribute to their ability to modulate inflammatory pathways effectively .

CompoundActivityReference
1-Phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ureaInhibits COX and LOX
Various pyrazole derivativesAnti-inflammatory effects

Antimicrobial Activity

The antimicrobial potential of 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea has also been evaluated. Studies suggest that pyrazole derivatives possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes within the microorganisms .

CompoundActivityReference
1-Phenyl-3-(1-(tetrahydro-2H-pyran-4-y)-1H-pyrazol-4-y)ureaBroad-spectrum antimicrobial activity
Pyrazole derivativesEffective against bacterial and fungal strains

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Antitumor Efficacy : A study involving a series of synthesized pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The lead compound showed an IC50 value comparable to standard chemotherapeutics.
  • Anti-inflammatory Effects : In a model of acute inflammation, compounds similar to 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-y)-1H-pyrazol-4-y)urea were shown to reduce edema significantly compared to control groups.
  • Antimicrobial Testing : Laboratory tests against Staphylococcus aureus and Candida albicans revealed that certain pyrazole derivatives inhibited growth effectively, with minimal inhibitory concentrations (MICs) indicating potential for therapeutic use.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms urea bond formation (δ ~6.5–7.5 ppm for NH protons) and THP ring geometry (δ ~3.5–4.5 ppm for oxygens) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 340.41 for C15H20N4O2S) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98% required for biological assays) .

How can researchers resolve contradictions in biological activity data across enzymatic vs. cell-based assays?

Advanced Research Question
Conflicting data may arise from assay-specific conditions:

  • Enzymatic Assays : Direct target inhibition (e.g., kinase IC50 = 0.5 µM) may not account for cellular uptake barriers.
  • Cell-Based Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify intracellular accumulation .
    Statistical Approach : Apply Bland-Altman analysis to compare datasets and identify systematic biases .

What structural modifications at the pyrazole ring enhance target binding affinity?

Q. Structure-Activity Relationship (SAR) Focus

  • Substituent Position : 4-Pyrazole substitution (vs. 3- or 5-) improves hydrogen bonding with kinase ATP pockets (ΔΔG = -2.1 kcal/mol) .
  • Electron-Withdrawing Groups : Fluorine at the pyrazole 3-position increases potency (e.g., 10-fold lower IC50 in EGFR inhibition) .
    Experimental Design : Synthesize analogs with systematic substitutions and perform molecular docking (e.g., AutoDock Vina) to predict binding modes .

What computational strategies predict off-target interactions for this compound?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate binding to homologous enzymes (e.g., kinase family members) to identify cross-reactivity risks .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize targets (e.g., overlap with known urea-based inhibitors) .
    Validation : Compare in silico predictions with broad-panel kinase profiling data .

How can researchers optimize experimental protocols for scaling up synthesis without compromising yield?

Q. Methodological Challenge

  • Continuous Flow Chemistry : Reduces reaction time (from 24 hours to 2 hours) and improves consistency (yield variation <5%) .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported triethylamine) to minimize waste .
    Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

  • Thermal Stability : Degradation occurs >80°C (TGA data shows 5% mass loss at 100°C) .
  • Photostability : Store in amber vials; UV exposure leads to urea bond cleavage (t1/2 = 48 hours under UV light) .
    Best Practices : Lyophilize and store at -20°C under argon for long-term stability .

How does the compound’s stereochemistry impact its biological activity?

Advanced Research Question

  • THP Ring Conformation : Chair vs. boat conformers alter binding pocket accessibility (e.g., chair form improves Ki by 30%) .
  • Chiral Centers : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and test activity individually .

What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Q. Translational Research Focus

  • Pharmacokinetics : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration) .
  • Disease Models : Xenograft models (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition at 50 mg/kg dosing .
    Ethical Compliance : Follow ARRIVE guidelines for animal studies and obtain IACUC approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.